2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione
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Overview
Description
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione is a complex organic compound that features a unique structure combining an indole moiety with a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, which can be carried out in solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) under controlled conditions . The subsequent steps involve the formation of the hydrazinylidene linkage and the cyclohexane-1,3-dione core through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as cesium carbonate (Cs2CO3), and advanced techniques like ultrasound irradiation to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various oxidizing and reducing agents . The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can form coordination complexes with lanthanide ions, which display strong luminescence upon irradiation with ultraviolet light . This property makes it useful in various applications, including as a luminescent probe in biological studies.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1,3-indanedione: This compound shares a similar diketone structure and is used in coordination chemistry.
Indole-3-carbaldehyde derivatives: These compounds have similar indole moieties and are used in various organic syntheses.
Oxoindolin-2-one derivatives: These compounds have similar structural features and are explored for their therapeutic potential.
Uniqueness
What sets 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione apart is its unique combination of an indole moiety with a cyclohexane-1,3-dione core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32g/mol |
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)diazenyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C16H17N3O3/c1-10(20)19-8-7-11-9-12(5-6-13(11)19)17-18-16-14(21)3-2-4-15(16)22/h5-6,9,21H,2-4,7-8H2,1H3 |
InChI Key |
WNHLAPJTIUSFDU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N=NC3=C(CCCC3=O)O |
Origin of Product |
United States |
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